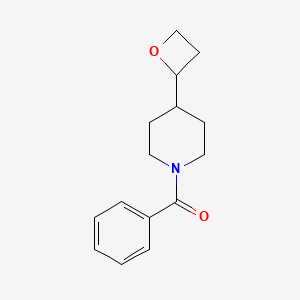
1-Benzoyl-4-(oxetan-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4-(oxetan-2-yl)piperidine is a compound that combines the structural features of piperidine and oxetane Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxetane is a four-membered ring containing one oxygen atom The benzoyl group attached to the piperidine ring adds further complexity to the molecule
Métodos De Preparación
The synthesis of 1-Benzoyl-4-(oxetan-2-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Oxetane Ring: The oxetane ring can be introduced via intramolecular cyclization reactions, such as epoxide ring opening followed by ring closure.
Attachment of the Benzoyl Group: The benzoyl group can be introduced through acylation reactions using benzoyl chloride or benzoyl anhydride in the presence of a base.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-Benzoyl-4-(oxetan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxetane ring, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
1-Benzoyl-4-(oxetan-2-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-4-(oxetan-2-yl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
1-Benzoyl-4-(oxetan-2-yl)piperidine can be compared with other similar compounds, such as:
1-Benzoylpiperidine: Lacks the oxetane ring, making it less reactive in certain chemical reactions.
4-(Oxetan-2-yl)piperidine: Lacks the benzoyl group, which affects its interaction with biological targets.
1-Benzoyl-4-(oxetan-2-yl)pyrrolidine: Contains a five-membered pyrrolidine ring instead of the six-membered piperidine ring, leading to different structural and chemical properties .
Propiedades
Fórmula molecular |
C15H19NO2 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
[4-(oxetan-2-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H19NO2/c17-15(13-4-2-1-3-5-13)16-9-6-12(7-10-16)14-8-11-18-14/h1-5,12,14H,6-11H2 |
Clave InChI |
XBJRMSDKVNDKTC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2CCO2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


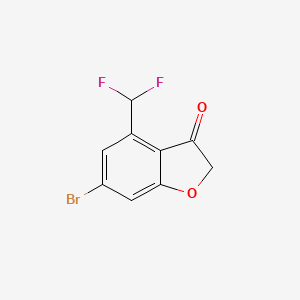
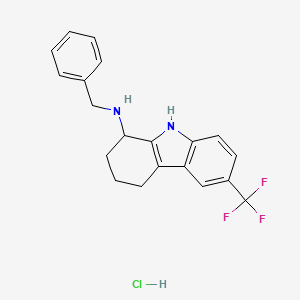
![2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13459228.png)
![Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459238.png)
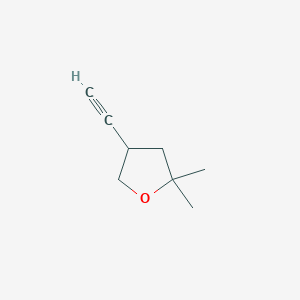
![6-Aminothieno[3,2-b]pyridin-7-ol](/img/structure/B13459257.png)
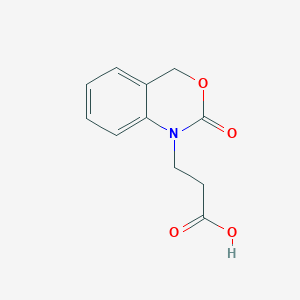
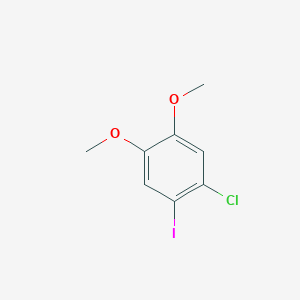
![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)
![rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate](/img/structure/B13459278.png)
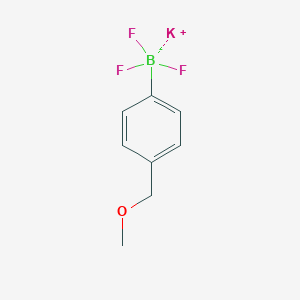
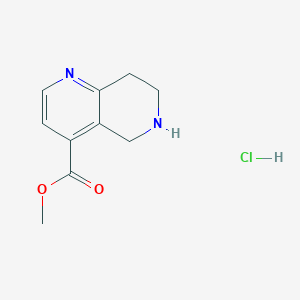
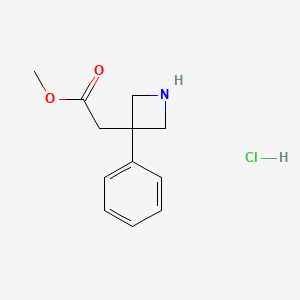
![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)
